

Technical Guide: Photophysical and Covalent Bonding Properties of Sulfo-CY3 Maleimide

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Compound of Interest

Compound Name: *Sulfo-CY3 maleimide potassium*

Cat. No.: *B15556386*

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This technical guide provides an in-depth overview of the core photophysical properties of Sulfo-CY3 maleimide, a water-soluble thiol-reactive fluorescent dye. It includes key quantitative data, detailed experimental protocols for the determination of its quantum yield and extinction coefficient, and a description of its use in bioconjugation.

Core Photophysical Properties

Sulfo-CY3 maleimide is a bright, orange-fluorescent dye widely utilized for labeling proteins, peptides, and other biomolecules containing free sulfhydryl groups.^{[1][2]} Its two sulfonate groups enhance its water solubility, making it ideal for bioconjugation in aqueous environments without the need for organic co-solvents.^[1]

Data Presentation

The key spectral and photophysical characteristics of Sulfo-CY3 maleimide are summarized in the table below.

Property	Value	Units
Molar Extinction Coefficient (ϵ)	162,000	$M^{-1}cm^{-1}$
Fluorescence Quantum Yield (Φ)	0.1	-
Excitation Maximum (λ_{abs})	548	nm
Emission Maximum (λ_{em})	563	nm
Solubility	Water, DMF, DMSO	-

Data sourced from multiple suppliers and cross-referenced for consistency.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

The following sections detail the methodologies for determining the quantum yield and extinction coefficient of fluorescent dyes like Sulfo-CY3 maleimide, as well as a general protocol for protein labeling.

Determination of Molar Extinction Coefficient

The molar extinction coefficient is determined by measuring the absorbance of a solution of known concentration using a spectrophotometer and applying the Beer-Lambert law.

Materials:

- Sulfo-CY3 maleimide
- High-purity solvent (e.g., phosphate-buffered saline (PBS) for water-soluble dyes)
- Calibrated spectrophotometer
- Quartz cuvettes with a 1 cm path length
- Analytical balance

Procedure:

- **Prepare a Stock Solution:** Accurately weigh a small amount of Sulfo-CY3 maleimide and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration (e.g., 1 mM).
- **Prepare Serial Dilutions:** Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- **Measure Absorbance:** For each dilution, measure the absorbance at the wavelength of maximum absorption (λ_{max}), which is approximately 548 nm for Sulfo-CY3 maleimide. Use the same solvent as a blank reference.
- **Plot Data:** Plot the measured absorbance at λ_{max} against the molar concentration of the dye.
- **Calculate Extinction Coefficient:** The molar extinction coefficient (ϵ) is the slope of the resulting linear regression, as derived from the Beer-Lambert law ($A = \epsilon cl$), where A is absorbance, c is concentration, and l is the path length (1 cm).

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials:

- Sulfo-CY3 maleimide solution
- Quantum yield standard with similar absorption and emission properties (e.g., Rhodamine 6G in ethanol, $\Phi \approx 0.95$)
- Spectrofluorometer
- UV-Vis spectrophotometer
- Matched quartz cuvettes (1 cm path length)

- Solvent (must be the same for the sample and the standard)

Procedure:

- **Prepare Solutions:** Prepare dilute solutions of both the Sulfo-CY3 maleimide and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.
- **Measure Absorbance:** Using a UV-Vis spectrophotometer, measure the absorbance of both the sample and standard solutions at the chosen excitation wavelength.
- **Measure Fluorescence Spectra:** Using a spectrofluorometer, record the fluorescence emission spectra of both the sample and the standard. The excitation wavelength and all instrument settings (e.g., slit widths) must be identical for both measurements.
- **Integrate Spectra:** Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
- **Calculate Quantum Yield:** The quantum yield of the sample (Φ_X) is calculated using the following equation:

$$\Phi_X = \Phi_{ST} * (I_X / I_{ST}) * (A_{ST} / A_X) * (n_X^2 / n_{ST}^2)$$

Where:

- Φ_{ST} is the quantum yield of the standard.
- I_X and I_{ST} are the integrated fluorescence intensities of the sample and standard, respectively.
- A_X and A_{ST} are the absorbances of the sample and standard at the excitation wavelength, respectively.
- n_X and n_{ST} are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term cancels out).

Protein Labeling with Sulfo-CY3 Maleimide

This protocol describes the general procedure for conjugating Sulfo-CY3 maleimide to proteins containing free cysteine residues.

Materials:

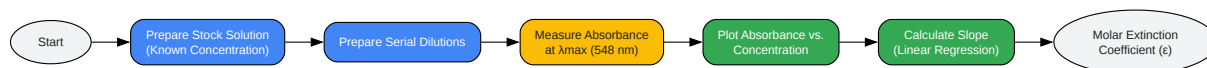
- Protein to be labeled (containing free thiols)
- Sulfo-CY3 maleimide
- Reaction buffer (e.g., PBS, pH 7.2-7.5, degassed)
- Reducing agent (e.g., TCEP, optional for reducing disulfide bonds)
- Anhydrous DMSO or DMF for dissolving the dye
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- **Prepare the Protein:** Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If necessary, treat the protein with a reducing agent like TCEP to reduce disulfide bonds and expose free thiol groups.
- **Prepare the Dye:** Dissolve the Sulfo-CY3 maleimide in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
- **Perform the Conjugation Reaction:** Add a 10-20 fold molar excess of the dissolved dye to the protein solution. The reaction mixture should be incubated in the dark, typically for 2 hours at room temperature or overnight at 4°C.^[5]
- **Purify the Conjugate:** Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column or dialysis.
- **Characterize the Conjugate:** Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 548 nm (for the dye).

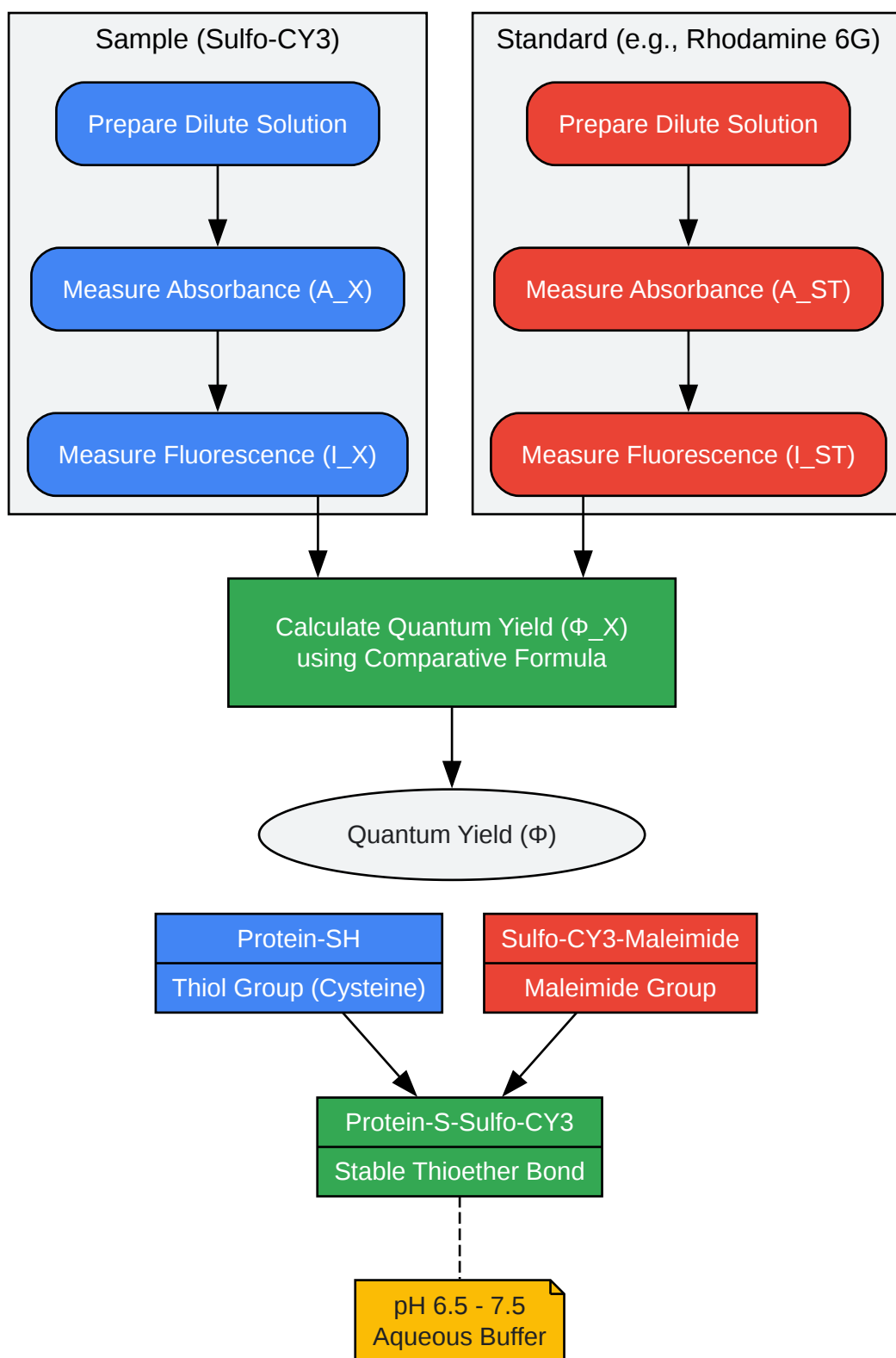
Visualizations

The following diagrams illustrate the key processes described in this guide.



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Caption: Workflow for Determining Molar Extinction Coefficient.



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